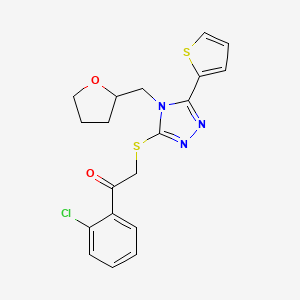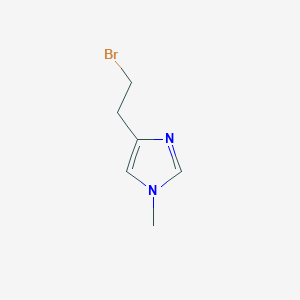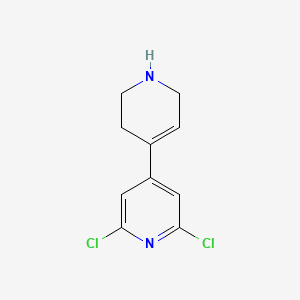
2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2’ and 6’ positions of the bipyridine structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the chlorination of 1,2,3,6-tetrahydro-4,4’-bipyridine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the bipyridine structure allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A simpler analog with only one pyridine ring.
4,4’-Bipyridine: Lacks the chlorine atoms and tetrahydro structure.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Uniqueness
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of chlorine atoms at specific positions and the tetrahydro structure, which imparts distinct chemical and biological properties compared to other bipyridine derivatives.
属性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1,5-6,13H,2-4H2 |
InChI 键 |
JUJGGHRCPPHFKW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


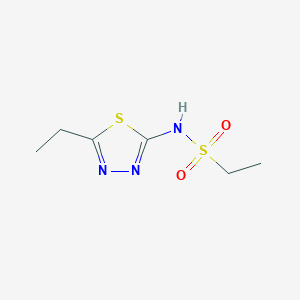

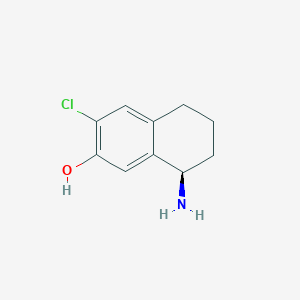
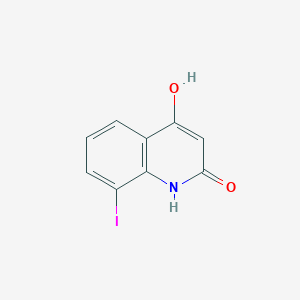
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
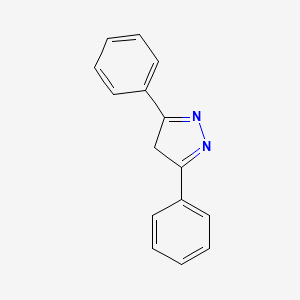
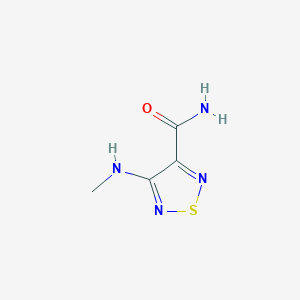
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)

